![molecular formula C17H19N3O2 B2370977 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone CAS No. 1797982-41-2](/img/structure/B2370977.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone” is a chemical compound that has been studied for its potential antitumor activity . It belongs to a class of compounds known as 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates .
Synthesis Analysis
The synthesis of this compound involves the creation of a novel series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates . These compounds were evaluated for their antiproliferative activity against various cancer cell lines in vitro .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrido[4,3-d]pyrimidine ring, which is a bicyclic structure formed by the fusion of a pyridine and a pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed synthetic pathways and methods to create and characterize compounds structurally related to (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone. Studies detail the synthesis of similar compounds, showcasing their potential in imaging, therapeutic applications, and material science. For example, the synthesis of [11C]HG-10-102-01, a compound intended for PET imaging in Parkinson's disease, demonstrates the intricate synthetic routes utilized to create compounds with specific functionalities (Wang et al., 2017).
Formulation Development
The development of formulations for enhancing the solubility and in vivo exposure of poorly water-soluble compounds is another area of focus. A study on a compound identified as "Compound A" explores the creation of a precipitation-resistant solution to improve its pharmacokinetic profile, which is critical for the successful development of therapeutic agents (Burton et al., 2012).
Biological Activities and Applications
Research into dihydropyrimidine and its derivatives, closely related to the chemical structure of interest, reveals a variety of biological activities. These compounds have been investigated for their antibacterial, antiviral, and anticancer properties. A study on new dihydropyrimidine derivatives highlights their synthesis and evaluation for antimicrobial and antifungal activities, indicating the potential for these compounds in pharmaceutical applications (Al-Juboori, 2020).
Structural and Mechanistic Insights
The detailed structural analysis of compounds related to this compound provides insights into their molecular configurations and potential interactions with biological targets. For instance, crystal structure determination offers a deeper understanding of molecular conformations and how they might influence biological activity or material properties (Akkurt et al., 2003).
Advanced Materials and Catalysis
Some studies explore the use of related compounds in the development of advanced materials and as catalysts in chemical reactions. For example, the use of dihydropyrimidine derivatives in the synthesis of complex molecules or materials with unique properties indicates the versatility of these compounds beyond biomedical applications (Darehkordi & Ghazi, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)22-15-5-3-13(4-6-15)17(21)20-8-7-16-14(10-20)9-18-11-19-16/h3-6,9,11-12H,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYUXXJZOAIKMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
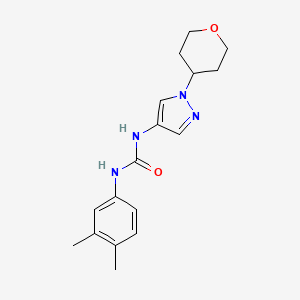
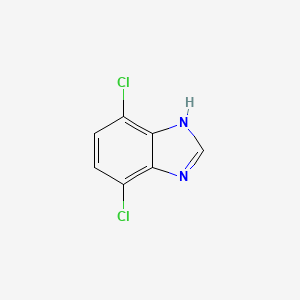
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)
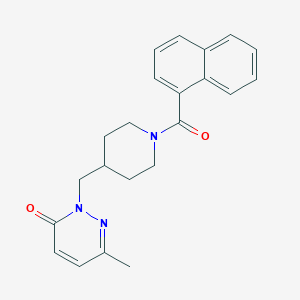
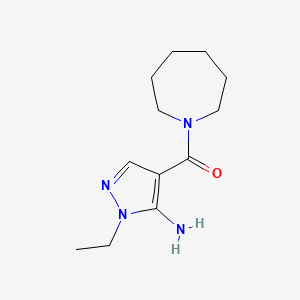
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea](/img/structure/B2370901.png)



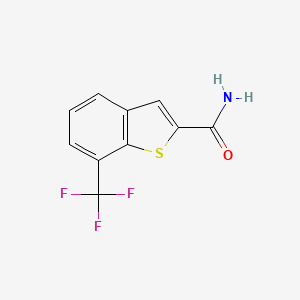
![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)

![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2370915.png)
